![molecular formula C50H32O8 B3067852 5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) CAS No. 1816997-26-8](/img/structure/B3067852.png)

5',5''''-(Naphthalene-1,4-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

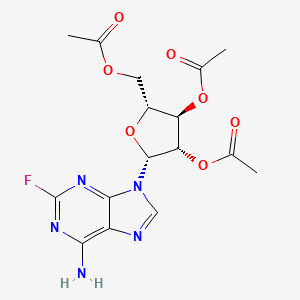

The compound “5’,5’‘’‘-(Naphthalene-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid))” is a complex organic molecule with the molecular formula C26H16O8 . It is also known by other names such as 5,5’- (Naphthalene-1,4-diyl)diisophthalic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and bonds. The InChI string, which provides a textual representation of the molecule’s structure, isInChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-5-6-20(22-4-2-1-3-21(19)22)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in the construction of all-polymer solar cells , and in the photocatalytic detoxification of a sulfur mustard simulant .Physical and Chemical Properties Analysis

This compound has a molecular weight of 456.4 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.5 . The compound’s topological polar surface area is 149 Ų .Applications De Recherche Scientifique

Luminescent Metal-Organic Coordination Networks

Yan et al. (2015) explored the synthesis of Zn(II)/Cd(II) coordination networks using naphthalene-2,6-dicarboxylic acid and bis(imidazole) linkers. These complexes displayed diverse entanglements and topologies, with unique luminescent and thermogravimetric properties, suggesting their potential in photonic and thermal applications (Yan et al., 2015).

Novel Aromatic Poly(Ester Amide)s

Hsiao and Leu (2004, 2005) synthesized a series of naphthalene-containing poly(ester amide)s, demonstrating their potential in creating semicrystalline materials with notable solubility and mechanical properties. These polymers exhibited high thermal stability, making them suitable for applications requiring durable and flexible materials (Hsiao & Leu, 2004); (Hsiao & Leu, 2005).

Ni(II) Complexes: Electrochemistry and Contaminant Removal

Zhao et al. (2020) examined Ni(II) coordination polymers using a naphthalene-amide ligand. They investigated electrochemical behaviors, fluorescence responses, and the removal of contaminants. Their findings highlight the potential of these complexes in environmental remediation and electronic applications (Zhao et al., 2020).

Thermal and Fluorescent Properties of Optical Brighteners

Liu et al. (2006) studied the thermal and fluorescent properties of various brighteners, including naphthalene-based compounds. Their findings indicate potential applications in enhancing material properties, particularly in improving color and brightness in various polymers (Liu et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the polymer acceptors in all-polymer solar cells (all-PSCs) . These acceptors are crucial for the performance of all-PSCs, as they are responsible for the absorption of light and the subsequent generation of charge carriers .

Mode of Action

The compound interacts with its targets by enhancing their electron affinity, electron mobility, and mechanical reliability . This is achieved through the compound’s strong electron affinity and high electron mobility . The compound’s interaction with its targets results in an improved film morphology of the polymer–polymer blends in all-PSCs .

Biochemical Pathways

The compound affects the charge separation and transportation pathways in all-PSCs . By enhancing the electron affinity and mobility of the polymer acceptors, the compound facilitates the formation of a phase-separated morphology that is conducive to charge separation and transportation .

Result of Action

The action of the compound results in an enhanced fill factor (FF) and power conversion efficiency (PCE) in all-PSCs . Specifically, devices based on this compound exhibit a much higher PCE and an enhanced FF compared to those based on other compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light intensity . For instance, all-PSCs with mechanical and thermal stability have potential for applications in flexible devices . Furthermore, the compound’s performance is optimized in environments that favor the formation of a phase-separated morphology .

Propriétés

IUPAC Name |

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYRWJHNMHTPQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H32O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B3067776.png)

![10,16-Bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3067790.png)

![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)